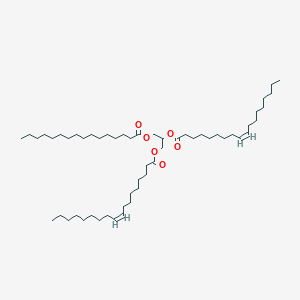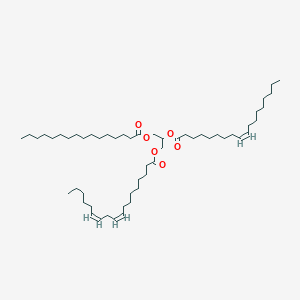![molecular formula C18H19ClO2 B016468 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone CAS No. 157738-48-2](/img/structure/B16468.png)
1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone involves multistep chemical reactions, starting from basic organic precursors. Horton et al. (1994) discussed a method incorporating a fully deuterated ethyl group into the tamoxifen structure by treating the ketone precursor with [D5]-iodoethane, highlighting a similar synthetic approach that could be adapted for our compound of interest (Horton, Jarman, & Potter, 1994).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's interaction with biological systems and its chemical behavior. Al-Hourani et al. (2020) detailed the molecular structure of closely related tetrazole compounds using X-ray crystallography, providing insights into the spatial arrangement and potential electronic configuration of similar molecules (Al-Hourani et al., 2020).
Chemical Reactions and Properties
The chemical reactions of 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone and its derivatives can be complex, involving various reaction mechanisms. The compound's reactivity towards nucleophilic addition, oxidation, and reduction processes highlights its versatile chemical properties. For instance, Livesey and Anders (1979) described the metabolism of 1,2-dihaloethanes, offering a glimpse into potential reactions and metabolic pathways (Livesey & Anders, 1979).
Physical Properties Analysis
Understanding the physical properties, such as melting point, boiling point, solubility, and phase behavior, is essential for the compound's application in various fields. Aarset and Hagen (2005) provided detailed insights into the conformation and structure of 2-chloro-1-phenylethanone, a structurally similar compound, through gas-phase electron diffraction and molecular orbital calculations, offering a foundation for predicting the physical properties of our compound of interest (Aarset & Hagen, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, are critical for the compound's utility in research and application. The work by Yamakage et al. (1989) on the protection of the 2'-hydroxyl group in oligoribonucleotide synthesis using a 1-(2-chloroethoxy)ethyl group presents a relevant example of chemical property exploration that can inform studies on similar compounds (Yamakage, Sakatsume, Furuyama, & Takaku, 1989).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
One significant application area is in organic synthesis, where derivatives of this compound and related chemicals are synthesized and studied for their chemical properties and reactions. For instance, the reaction of styrene with chlorine dioxide selectively produces 1-phenyl-2-chloroethanone, with various byproducts indicating potential pathways for functionalization and derivative synthesis (Loginova, Chukicheva, & Kuchin, 2018). Additionally, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized from related ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, demonstrating the compound's utility in creating bioactive molecules (Zheng et al., 2010).
Material Science and Catalysis
In material science, the synthesis and properties of related compounds offer insights into the development of new materials. For example, efficient multigram syntheses of 4-(2-chloroethoxy)phenol, a compound related by functional group similarity, have been proposed, highlighting its potential use in synthesizing glycosides with "universal" aglycons (Zinin et al., 2017). Polymer-supported vanadium and molybdenum complexes, derived from compounds with similar functional groups, act as catalysts for the oxidation of organic substrates, indicating the role of such chemicals in facilitating chemical transformations (Maurya, Kumar, & Manikandan, 2006).
Molecular Structure and Bioassay Studies
Structural analysis and bioassay studies of related compounds, such as 1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, have been conducted to understand their interaction within biological systems, offering a pathway towards developing new therapeutic agents (Al-Hourani et al., 2020).
Propriétés
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVNHKQPUCOXAA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439756 |
Source


|
| Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone | |
CAS RN |
157738-48-2 |
Source


|
| Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

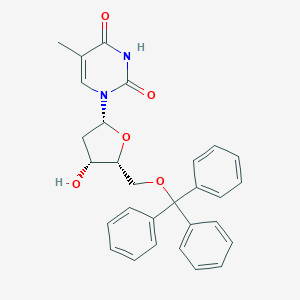
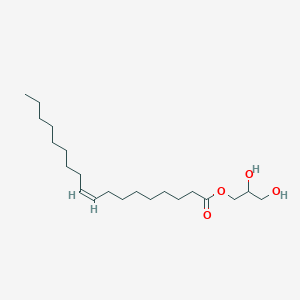
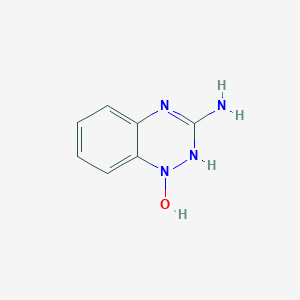
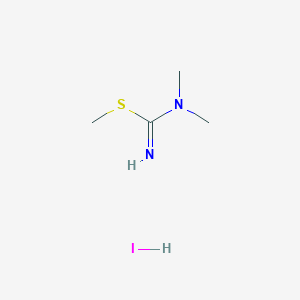

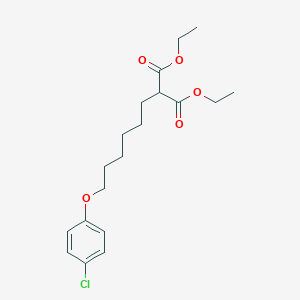
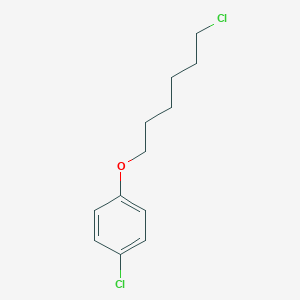
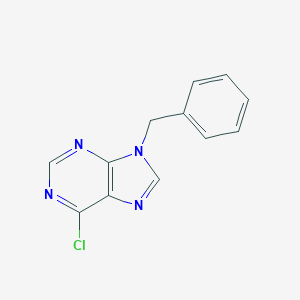
![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)


